1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of isopropyl and methyl groups attached to the pyrazole rings, making it a unique and versatile molecule in various fields of research and industry .
Preparation Methods
The synthesis of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. . The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and biological activity.
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine:
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-11(5-7-14-16)12-8-10-4-6-13-15(10)3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI Key |
QJBULGZWGPBVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
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